
6-Methyl-2-pyridin-3-yl-1,3-diazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-pyridin-3-yl-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring fused with a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-pyridin-3-yl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium bicarbonate or cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are often employed to facilitate the cyclization process .
化学反応の分析
Types of Reactions
6-Methyl-2-pyridin-3-yl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: SOCl2 in dichloromethane (DCM) or PBr3 in toluene.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications .
科学的研究の応用
6-Methyl-2-pyridin-3-yl-1,3-diazinan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用機序
The mechanism of action of 6-Methyl-2-pyridin-3-yl-1,3-diazinan-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways affected by this compound include those involved in cell proliferation, apoptosis, and signal transduction .
類似化合物との比較
Similar Compounds
Pyridazine: Another diazine compound with similar biological activities.
Pyrimidine: Widely used in medicinal chemistry for its role in DNA and RNA synthesis.
Pyrazine: Known for its antimicrobial and anticancer properties
Uniqueness
6-Methyl-2-pyridin-3-yl-1,3-diazinan-4-one is unique due to its specific substitution pattern and the presence of both pyridine and diazinane rings. This unique structure allows for diverse chemical reactivity and potential biological activities that are distinct from other similar compounds .
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
6-methyl-2-pyridin-3-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H13N3O/c1-7-5-9(14)13-10(12-7)8-3-2-4-11-6-8/h2-4,6-7,10,12H,5H2,1H3,(H,13,14) |
InChIキー |
BANKGLFBOJYVSC-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)NC(N1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




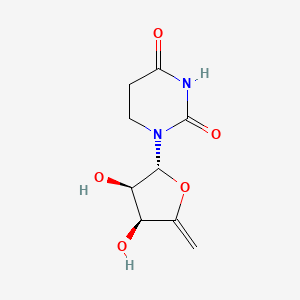
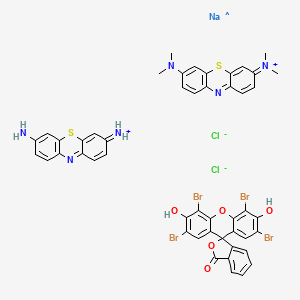

![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15132860.png)

![6-bromo-1-butan-2-yl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132865.png)

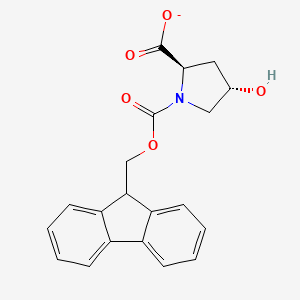
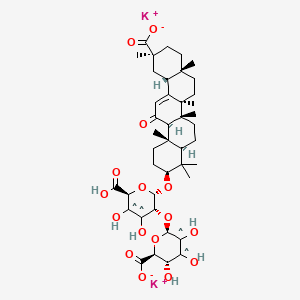
![Pyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B15132896.png)
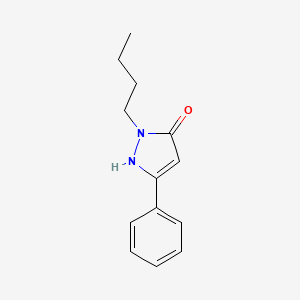
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)
